2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol
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Overview
Description
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C9H18O2. It is a cyclohexane derivative featuring a hydroxymethyl group and an ethan-1-ol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the reaction of cyclohexanone with formaldehyde and a reducing agent. One common method is the reduction of 2-[1-(Formyl)cyclohexyl]ethan-1-ol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently used.
Major Products Formed
Oxidation: 2-[1-(Carboxymethyl)cyclohexyl]ethan-1-ol
Reduction: Cyclohexylmethanol derivatives
Substitution: Halogenated or aminated cyclohexyl derivatives
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethan-1-ol groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexan-1-ol: A simpler cyclohexane derivative with a single hydroxyl group.
Cyclohexan-1-ethanol: Similar to 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol but lacks the hydroxymethyl group.
2-[1-(Hydroxymethyl)cyclohexyl]methanol: Similar structure but with a methanol group instead of an ethan-1-ol group.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and an ethan-1-ol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclohexyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-6-9(8-11)4-2-1-3-5-9/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWAALKYXUUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-28-8 |
Source
|
Record name | 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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